

4-Butylaniline: A Technical Overview of its Molecular Characteristics and Analysis

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Compound of Interest

Compound Name: **4-Butylaniline**

Cat. No.: **B089568**

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This technical guide provides a concise yet in-depth overview of the molecular structure, physicochemical properties, and analytical methodologies for **4-butylaniline**. This compound serves as a significant building block in the synthesis of various organic molecules, including pharmaceuticals and liquid crystals. The following sections detail its key quantitative data, representative experimental protocols for its synthesis and analysis, and a visualization of its molecular structure.

Core Molecular and Physical Properties

4-Butylaniline, also known as p-butylaniline, is an aromatic amine characterized by a butyl group substituted at the para position of the aniline ring. Its fundamental properties are summarized in the table below, providing a ready reference for experimental design and computational modeling.

Property	Value	Unit
Molecular Formula	C ₁₀ H ₁₅ N	
Molecular Weight	149.23	g/mol
Density	0.945	g/cm ³
Boiling Point	133-134 (at 14 mmHg)	°C
Melting Point	-21.3	°C
Refractive Index	1.535	
LogP	3.05	
SMILES	CCCCC1=CC=C(C=C1)N	
InChI Key	OGIQUQKNJJTLSZ- UHFFFAOYSA-N	
CAS Number	104-13-2	

Experimental Protocols

The synthesis and analysis of **4-butylaniline** can be achieved through various established methods. Below are representative protocols that outline the key steps and conditions for its preparation and chromatographic separation.

Synthesis of 4-Butylaniline via C-C Amination

A common laboratory-scale synthesis of **4-butylaniline** can be performed through the C-C amination of secondary alcohols.^[1] This method involves the reaction of a suitable precursor with a source of nitrogen in the presence of an acid.

Materials:

- Secondary alcohol precursor (e.g., 1-(p-tolyl)butan-1-ol)
- Sodium azide (NaN₃)
- Trifluoroacetic acid (TFA)

- n-Hexane
- Sodium hydroxide (NaOH) solution (2 M)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- A secondary alcohol (1 equivalent) and sodium azide (2.5 equivalents) are combined in a sealed vial containing n-hexane.[\[1\]](#)
- Trifluoroacetic acid (18 equivalents) is added to the mixture.[\[1\]](#)
- The sealed vial is heated to 40°C and stirred for 4 hours.[\[1\]](#)
- Upon completion, the reaction is quenched by the addition of a 2 M sodium hydroxide solution.[\[1\]](#)
- The product is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[\[1\]](#)
- The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on a silica gel column to yield **4-butyylaniline**.[\[1\]](#)

Analysis of 4-Butylaniline by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a robust and widely used technique for the separation and quantification of substituted anilines like **4-butyylaniline**.[\[2\]](#)[\[3\]](#) The method relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Instrumentation and Materials:

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]
- Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size) is commonly employed.[2]
- Mobile Phase: A mixture of acetonitrile or methanol and water is typically used. For instance, a 60:40 (v/v) mixture of methanol and water can be effective. The mobile phase should be filtered and degassed before use.[2]
- Standards: High-purity **4-butyylaniline** is used for the preparation of standard solutions.

Procedure:

- Standard Preparation: A stock solution of **4-butyylaniline** is prepared in the mobile phase, from which a series of calibration standards are made by serial dilution.
- Sample Preparation: The sample containing **4-butyylaniline** is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
 - Flow Rate: A typical flow rate is 1.0 mL/min.
 - Injection Volume: 10-20 µL.
 - Column Temperature: Maintained at a constant temperature, for example, 30°C.
 - Detection: The UV detector is set to a wavelength where **4-butyylaniline** exhibits strong absorbance, typically around 240-254 nm.
- Data Analysis: The retention time of the peak corresponding to **4-butyylaniline** in the sample is compared with that of the standard. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of **4-butyylaniline** in the sample is then determined from this curve.[2]

Molecular Structure Visualization

The following diagram illustrates the molecular structure of **4-butyylaniline**, generated using the DOT language.

Caption: Molecular structure of **4-butyylaniline**.

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